molecular formula C15H18N2O3S B2691589 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one CAS No. 866132-82-3

5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one

Cat. No. B2691589
CAS RN: 866132-82-3
M. Wt: 306.38
InChI Key: VYPRXQIBTVMKRP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

One core application involves the synthesis and transformation of related compounds. For example, the compound has been involved in reactions leading to the formation of novel heterocyclic systems. These reactions often utilize cyclic secondary amines, demonstrating the compound's versatility in organic synthesis (Šafár̆ et al., 2000). Moreover, the exploration of structural activity relationships in derivatives targeting 5-HT7 receptors highlights its potential in medicinal chemistry, with implications for the design of new pharmacological agents (Strekowski et al., 2016).

Antimicrobial and Antifungal Activity

Compounds derived from "5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one" have shown promising antimicrobial and antifungal activities. Studies on novel thiazolopyridine and pyridopyrimidine derivatives demonstrate their potential to combat microbial resistance, with some derivatives exhibiting significant in vitro antimicrobial activity (El-Hag Ali et al., 2005).

Antioxidant Properties

Research into thiazolidinone derivatives has revealed their efficacy as antioxidants, offering potential applications in protecting oils and other materials from oxidative degradation. The investigation into these derivatives as antioxidants for local base oil underscores their utility in industrial applications, highlighting the correlation between molecular structure and antioxidant efficiency (Mohammed et al., 2019).

Liquid Crystalline Properties

The study of heterocyclic compounds, including derivatives of "5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one," has contributed to the development of new liquid crystalline materials. These compounds exhibit mesomorphic properties that are valuable in the creation of display technologies and other applications requiring controlled anisotropic fluidity (Karamysheva et al., 1981).

properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-8-6-11-4-1-2-7-17(11)15-16-14(19)13(21-15)10-12-5-3-9-20-12/h3,5,9-11,18H,1-2,4,6-8H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPRXQIBTVMKRP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCO)C2=NC(=O)/C(=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.